molecular formula C15H21NO4 B558298 Boc-L-homophenylalanine CAS No. 100564-78-1

Boc-L-homophenylalanine

Cat. No. B558298
CAS RN: 100564-78-1
M. Wt: 279.33 g/mol
InChI Key: MCODLPJUFHPVQP-LBPRGKRZSA-N
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Description

Boc-L-homophenylalanine is a white powder . It is a useful reagent for organic synthesis and other chemical processes . It is used in the preparation of piperidine-containing peptidyl proteasome inhibitors .


Synthesis Analysis

Boc-L-homophenylalanine is synthesized under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .


Molecular Structure Analysis

The molecular formula of Boc-L-homophenylalanine is C15H21NO4 . The molecular weight is 279.33 .


Chemical Reactions Analysis

The Boc group in Boc-L-homophenylalanine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Physical And Chemical Properties Analysis

Boc-L-homophenylalanine has a melting point of 76-80°C . It is soluble in methanol . The optical rotation is [α]20/D +6.5±1°, c = 2% in ethanol .

Safety And Hazards

Boc-L-homophenylalanine may cause respiratory irritation, serious eye irritation, and skin irritation . It should be used only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

Future Directions

Over the past decade, L-homophenylalanine is extensively used in the pharmaceutical industry as a precursor for the production of angiotensin-converting enzyme (ACE) inhibitor . This compound possesses significant clinical application in the management of hypertension and congestive heart failure (CHF) . The future prospects of developing an integrated membrane bioreactor system with improved performance for L-homophenylalanine production are envisaged .

properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCODLPJUFHPVQP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427007
Record name Boc-L-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-homophenylalanine

CAS RN

100564-78-1
Record name Boc-L-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Boc-L-homophenylalanine used in the development of cysteine protease inhibitors?

A: Boc-L-homophenylalanine serves as a starting material in the synthesis of novel cysteine protease inhibitors. [] A study by Lee et al. describes a synthetic route utilizing Boc-L-homophenylalanine (1) to produce 4-substituted 2-(3-hydroxy-2-oxo-1-phenethylpropylcarbamoyl)pyrrolidine-1-carboxylic acid benzyl esters, which exhibit potential as cysteine protease inhibitors. [] The synthesis involves a diazocarbonyl insertion reaction of Boc-L-homophenylalanine with diazomethane, followed by several steps ultimately leading to the target compounds. []

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